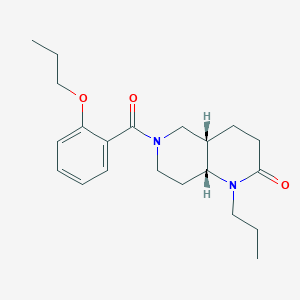![molecular formula C20H23N3O4S B5347918 N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5347918.png)
N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as NAPPS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperidine derivative that has a sulfonyl and an acetylamino group attached to the phenyl ring. NAPPS has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. One study found that this compound was able to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has also been shown to have antioxidant properties. It has been found to reduce oxidative stress and protect against cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, even at high doses. However, one limitation is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide. One area of interest is in the development of new pain medications. This compound has been shown to exhibit analgesic effects, and further research could lead to the development of more effective pain treatments. Another potential direction is in the study of oxidative stress and cellular damage. This compound has been found to have antioxidant properties, and further research could lead to the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound, or this compound, is a promising compound for scientific research. Its anti-inflammatory, analgesic, and antioxidant properties make it a potential candidate for the development of new treatments for a range of conditions. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide involves the reaction of 1-(phenylsulfonyl)-4-piperidinecarboxylic acid with acetic anhydride and 2-aminobenzamide. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-[2-(acetylamino)phenyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the study of pain and inflammation. This compound has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications.
Propriétés
IUPAC Name |
N-(2-acetamidophenyl)-1-(benzenesulfonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15(24)21-18-9-5-6-10-19(18)22-20(25)16-11-13-23(14-12-16)28(26,27)17-7-3-2-4-8-17/h2-10,16H,11-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOSNYYMNAXEFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5347836.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine](/img/structure/B5347839.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5347851.png)
![4-[(2-chloro-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5347864.png)
![4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5347868.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]nicotinonitrile](/img/structure/B5347872.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[4-(2-thienyl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5347873.png)
![7-butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5347878.png)
![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5347881.png)
![2-isopropyl-5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5347885.png)

![7-acetyl-2-methyl-4-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5347899.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5347901.png)
![6-{2-[4-(difluoromethoxy)-3-ethoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5347909.png)